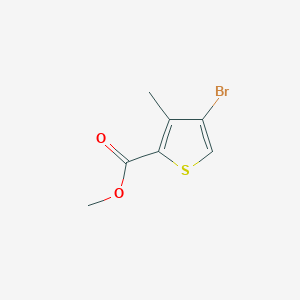
4-溴-3-甲硫代苯并噻吩-2-甲酸甲酯
描述
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This molecule is a member of the thiophene family, which is widely used in the synthesis of various organic compounds due to its unique properties. In
科学研究应用
有机电子和光敏材料
4-溴-3-甲硫代苯并噻吩-2-甲酸甲酯在电致和光致有机材料的合成中是至关重要的构建模块。3-溴-2-甲硫代苯并噻吩与芳基溴化物的选择性直接芳基化产生 2-芳基-4-溴-5-甲硫代苯并噻吩。这些中间体对于制备用于有机电子器件的功能材料至关重要,展示了它们在开发创新电子器件方面的潜力 (Vamvounis & Gendron, 2013).
复杂有机化合物的合成
该化合物在合成复杂有机分子中至关重要,例如光致变色二噻吩乙烯化合物,在光学存储和开关应用中显示出巨大的潜力。例如,从 2-甲硫代苯并噻吩合成 1,2-双[2-甲基-5(3,4-二氟苯基)-3-噻吩基]全氟环戊烯,证明了该化合物在生产具有独特光致变色行为的材料中的作用 (Liu, Yang, & Yu, 2008).
杂环化学和材料科学
4-溴-3-甲硫代苯并噻吩-2-甲酸甲酯在杂环化学和材料科学中也至关重要,有助于合成具有光稳定材料潜力的新杂环化合物,如刚性聚(氯乙烯)。该应用强调了该化合物在开发在紫外线照射下具有增强稳定性和更长寿命的材料中的重要性 (Balakit et al., 2015).
纺织工业
在纺织工业中,4-溴-3-甲硫代苯并噻吩-2-甲酸甲酯的衍生物已被用于为聚酯织物创造新型分散染料。这些染料表现出优异的牢度,并扩大了聚酯材料可用的色域,展示了该化合物超越传统科学应用的多功能性 (Iyun et al., 2015).
安全和危害
属性
IUPAC Name |
methyl 4-bromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDYZXWQADNRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189185 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-methylthiophene-2-carboxylate | |
CAS RN |
265652-38-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

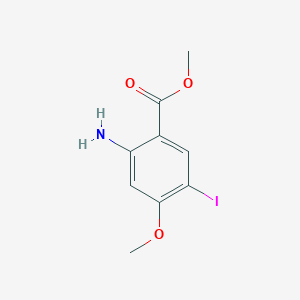
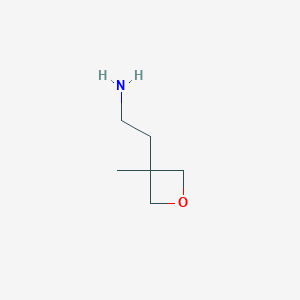
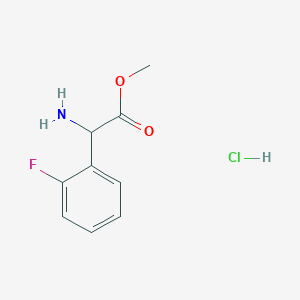
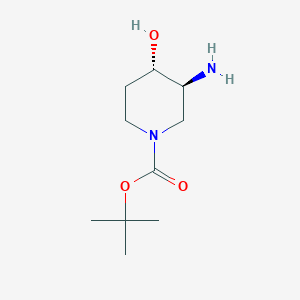
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
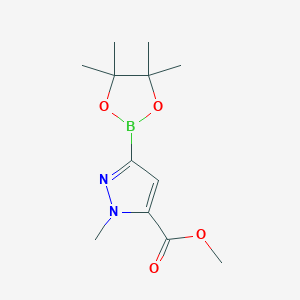
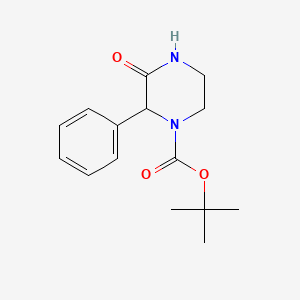
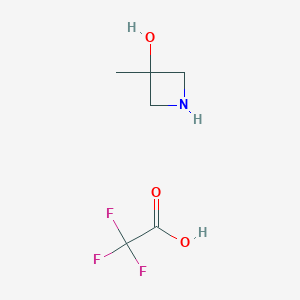
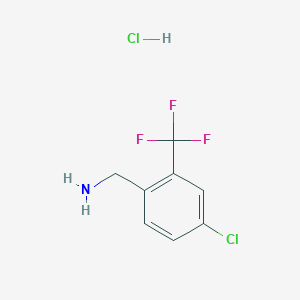
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
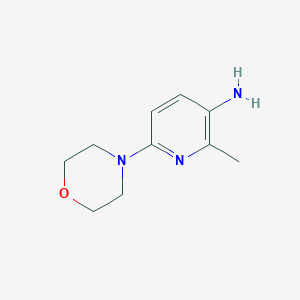
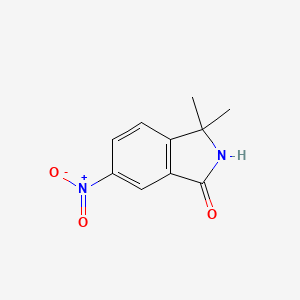
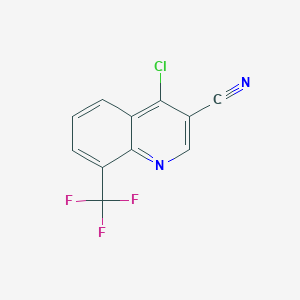
![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)